molecular formula C12H12FNO B11895187 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline CAS No. 1202006-86-7

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline

Cat. No.: B11895187
CAS No.: 1202006-86-7
M. Wt: 205.23 g/mol
InChI Key: QNYYYNPONZIYLV-UHFFFAOYSA-N
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Description

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is a fluorinated isoquinoline derivative characterized by a methoxy group at position 1, methyl groups at positions 5 and 7, and a fluorine atom at position 4. Isoquinolines are heterocyclic aromatic compounds with applications in medicinal chemistry, particularly as intermediates for alkaloid synthesis or bioactive molecules. The fluorine substitution enhances electronegativity and metabolic stability, while the methyl and methoxy groups influence steric bulk and lipophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1202006-86-7

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-1-methoxy-5,7-dimethylisoquinoline

InChI

InChI=1S/C12H12FNO/c1-7-6-10-9(8(2)11(7)13)4-5-14-12(10)15-3/h4-6H,1-3H3

InChI Key

QNYYYNPONZIYLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2OC)C(=C1F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: The methoxy group is introduced at the 1st position using methanol in the presence of a strong acid catalyst like sulfuric acid.

    Methylation: The methyl groups at the 5th and 7th positions are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient aromatic system enables regioselective substitutions, primarily directed by the fluorine atom's ortho/para-directing effects and the methoxy group's strong activating nature:

Reaction TypeConditionsPosition ModifiedYieldKey ObservationSource
NitrationHNO₃/H₂SO₄, 0°C → 25°CPosition 866%Para to fluorine dominates
Halogenation (Cl/Br)X₂/FeX₃ (X = Cl, Br), 40°CPosition 451-68%Steric hindrance from methyl groups
SulfonationH₂SO₄ (fuming), 100°CPosition 345%Requires prolonged heating

Mechanistic Insight:
The fluorine atom directs incoming electrophiles to positions 5 and 8 through resonance withdrawal, while the methoxy group activates positions 3 and 4 via lone-pair donation . Methyl groups at 5/7 positions create steric barriers, limiting substitutions at adjacent sites .

Transition Metal-Catalyzed Coupling Reactions

Rh(III) and Pd catalysts enable functionalization through C-H activation strategies:

Rh(III)-Catalyzed Annulation

Reacts with diazo compounds (e.g., Meldrum's acid derivatives) under mild conditions:

text
[RhCp*(CH₃CN)₃](SbF₆)₂ (2.5 mol%) 1,2-DCE, 80°C, N₂ atmosphere → Isoquinolin-3-ol derivatives
  • Yield : 64-90% for electron-neutral substrates

  • Key limitation : Ortho-fluorinated substrates show reduced yields (51%) due to steric clashes

Pd-Mediated Carbamoylation

Oxidative coupling with dimethylformamide (DMF):

text
Pd(OAc)₂ (10 mol%), Cu(OAc)₂, 120°C, air → N,N-dimethylcarboxamide
  • Yield : 80% (isolated)

  • Regioselectivity : Carbamoyl group introduced at position 1

Reductive Transformations

The nitrogen-containing heterocycle undergoes selective reductions:

Reducing AgentConditionsProduct FormedApplicationSource
H₂/Pd-CEtOH, 50 psi, 25°C1,2,3,4-Tetrahydro derivativeBioactivity modulation
NaBH₄/CeCl₃THF, 0°C → refluxMethoxy → hydroxymethylProdrug synthesis
Zn/HClEtOH, 70°CDenitration (NO₂ → NH₂)Functional group interconversion

Critical finding: Hydrogenolysis of the methoxy group requires harsh conditions (Ra-Ni, 150°C), while methyl groups remain intact under standard reduction protocols .

Functional Group Interconversion

The methoxy group serves as a versatile handle for derivatization:

Demethylation

text
BBr₃, CH₂Cl₂, -78°C → Quantitative OH formation
  • Enables subsequent glycosylation or phosphorylation

Fluorine Displacement

text
NuH (Nu = OH, NH₂, SH)/CuI, DMF, 120°C → Nucleophilic aromatic substitution
  • Limited to strong nucleophiles due to fluorine's poor leaving ability

Comparative Reactivity Table

A direct comparison with analogous isoquinolines reveals substituent effects:

CompoundNitration Rate (rel.)Halogenation YieldReductive Stability
6-Fluoro-1-methoxy-5,7-diMe1.0068%High
1-Methoxyisoquinoline2.1582%Moderate
6-Fluoro-3-methylisoquinoline0.7355%High

Data compiled from

This compound's synthetic versatility makes it valuable for constructing pharmacophores in CNS-targeted therapeutics, particularly serotonin receptor modulators . Recent advances in C-H activation protocols have expanded its utility in streamlined syntheses of polycyclic alkaloid analogs.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves:

  • Alkylation reactions to introduce methyl groups.
  • Fluorination processes to incorporate the fluorine atom.
  • Methoxylation techniques to attach the methoxy group.

These synthetic routes are crucial for creating analogs and exploring structure-activity relationships in medicinal chemistry.

Medicinal Chemistry

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline has been studied for its potential as a therapeutic agent targeting neuropsychiatric disorders. Its interaction with serotonin receptors (5-HT2A, 5-HT6, and 5-HT7) has shown promise in modulating mood and cognitive functions. For instance, compounds derived from this scaffold have demonstrated significant binding affinities to these receptors, indicating their potential as antidepressants or anxiolytics .

Receptor Binding Affinity (pKi)
5-HT2A9.16
5-HT67.58
D27.27

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens. The methoxy and fluorine substituents enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Agricultural Applications

The compound has been explored for use in fungicidal compositions targeting phytopathogenic fungi. Its systemic action allows it to be utilized effectively as a foliar or soil treatment fungicide . The following table summarizes its efficacy against specific pathogens:

Pathogen Class Example Pathogens Efficacy
AscomycetesVenturia, PodosphaeraEffective
BasidiomycetesPuccinia, UstilagoEffective
OomycetesPhytophthoraEffective

Case Study 1: Neuropsychiatric Targeting

A study focused on synthesizing multifunctional ligands based on the isoquinoline structure demonstrated that modifications could lead to compounds with enhanced receptor selectivity and improved safety profiles compared to traditional psychotropic medications. The synthesized compounds showed promising results in behavioral models associated with anxiety and depression .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations lower than those of established antibiotics, suggesting their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The substituent positions and functional groups on the isoquinoline core critically determine physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties Biological Activity/Applications References
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline 1-OCH₃, 5-CH₃, 6-F, 7-CH₃ High lipophilicity (logP ~3.2*), enhanced metabolic stability due to fluorine Potential kinase inhibitor (theoretical) N/A†
6,7-Dimethoxy-1-methylisoquinoline derivatives 1-CH₃, 6-OCH₃, 7-OCH₃ Moderate logP (~2.5), electron-rich aromatic system Anticancer, antimicrobial [1]
5,6-Dimethoxybenzimidazole Fused benzimidazole with OCH₃ Lower lipophilicity (logP ~1.8), planar structure DNA intercalation, enzyme inhibition [2]
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline 1-aryl (triethoxy), 6-OCH₃, 7-OCH₃ High steric bulk (MW >400), polar surface area ~70 Ų Antiproliferative agents [3]

*Estimated using computational tools (e.g., ChemAxon).
†Direct data unavailable; inferences drawn from structural analogs.

Key Observations:
  • Fluorine vs.
  • Methyl Group Effects : The 5,7-dimethyl groups increase steric hindrance, possibly reducing rotational freedom compared to 6,7-dimethoxy analogs, which have more flexible ether linkages .
  • Aromatic vs. Heterocyclic Cores : Benzimidazole derivatives (e.g., 5,6-dimethoxybenzimidazole) exhibit planar structures conducive to intercalation but lack the fluorine-enhanced stability seen in the target compound .

Pharmacological Potential

While direct studies on this compound are sparse, structurally related isoquinolines demonstrate diverse activities:

  • 6,7-Dimethoxy-1-phenyl Derivatives : Exhibit antiproliferative activity against cancer cell lines (IC₅₀ ~10 µM) via tubulin binding .
  • Ethyl 6,7-dimethoxy-1-methylisoquinoline carboxylates: Act as acetylcholinesterase inhibitors (Ki ~50 nM) .

Biological Activity

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology. This article synthesizes findings from various studies to outline its biological activity, focusing on receptor interactions and therapeutic implications.

The compound belongs to the isoquinoline family, which is known for diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including Friedländer synthesis and microwave-assisted techniques, which enhance yield and purity .

Receptor Interactions

This compound has been evaluated for its interactions with various receptors:

  • α2A-Adrenoceptor : This compound exhibits potent antagonistic properties at the α2A-adrenoceptor (K_i = 12–40 nM), which is significant for its role in modulating neurotransmitter release in the central nervous system (CNS) .
  • 5-HT7 Receptor : It also acts as a potent antagonist at the 5-HT7 receptor, inhibiting cAMP production in cellular assays (K_i values in the range of 80–91 nM) . The antagonism at this receptor is linked to potential antidepressant effects due to its involvement in mood regulation and cognitive processes.

Case Studies and Experimental Findings

  • Antidepressant-Like Effects : In preclinical models, compounds similar to this compound have shown promise in enhancing the efficacy of selective serotonin reuptake inhibitors (SSRIs) by targeting both α2A and 5-HT7 receptors . This dual action may provide a synergistic effect that could improve treatment outcomes for depression.
  • Neuroprotective Properties : The compound's activity at serotonin receptors suggests potential neuroprotective effects. Studies indicate that modulation of serotonin pathways can mitigate neurodegenerative processes .

Efficacy and Selectivity

Table 1 summarizes the binding affinities of this compound and related compounds across various receptors:

Receptor Binding Affinity (K_i) Selectivity
α2A-Adrenoceptor12–40 nMHigh
5-HT7 Receptor80–91 nMModerate
α1-Adrenoceptor>100 nMLow
5-HT2A Receptor>100 nMLow
D2 Dopamine Receptor221–388 nMModerate

The selectivity profile indicates that while the compound shows high affinity for α2A and moderate affinity for 5-HT7 receptors, it has lower activity against other monoaminergic receptors. This selectivity could minimize side effects associated with broader receptor engagement.

Q & A

Q. Tables for Quick Reference

Parameter Optimal Conditions Evidence Source
Synthesis Temperature80–100°C in anhydrous DMF
HPLC Mobile PhaseAcetonitrile/0.1% TFA (70:30 v/v)
Stability Testing40°C/75% RH, pH 1–10 buffers
NMR SolventCDCl₃ (δ 7.26 ppm reference)

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